2-(6-chloro-3-pyridinyl)-1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazole
Description
2-(6-Chloro-3-pyridinyl)-1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazole is a heterocyclic compound featuring a benzimidazole core substituted at the 1-position with a 3-(trifluoromethyl)benzyl group and at the 2-position with a 6-chloro-3-pyridinyl moiety.
Properties
IUPAC Name |
2-(6-chloropyridin-3-yl)-1-[[3-(trifluoromethyl)phenyl]methyl]benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClF3N3/c21-18-9-8-14(11-25-18)19-26-16-6-1-2-7-17(16)27(19)12-13-4-3-5-15(10-13)20(22,23)24/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSJOFBIIEAKWAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC(=CC=C3)C(F)(F)F)C4=CN=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClF3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-chloro-3-pyridinyl)-1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazole typically involves multi-step organic reactions. One common approach is to start with the benzimidazole core, which can be synthesized through the condensation of o-phenylenediamine with formic acid or its derivatives. The chloropyridinyl and trifluoromethylbenzyl groups are then introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality.
Chemical Reactions Analysis
Types of Reactions
2-(6-chloro-3-pyridinyl)-1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the antiviral potential of benzimidazole derivatives, including the compound . Research has demonstrated that certain benzimidazole derivatives exhibit significant activity against viruses such as Ebola virus (EBOV). In vitro evaluations indicated that these compounds could inhibit viral replication while maintaining low cytotoxicity levels .
Anticancer Activity
The unique structural characteristics of benzimidazoles make them suitable candidates for anticancer drug development. The compound has shown promising results in inhibiting the proliferation of cancer cells, particularly non-small cell lung cancer (NSCLC) cells. Studies have reported that specific derivatives induce apoptosis and exhibit high binding affinity towards various kinases involved in cancer progression .
Anti-inflammatory Properties
Benzimidazole derivatives have been investigated for their anti-inflammatory effects. Compounds similar to 2-(6-chloro-3-pyridinyl)-1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazole have demonstrated significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in mediating inflammatory responses. This property suggests potential applications in treating inflammatory diseases .
Gastroprotective Effects
Several studies have indicated that benzimidazole derivatives possess gastroprotective properties, inhibiting gastric acid secretion and preventing ulcer formation. The compound's structural features may contribute to its effectiveness in reducing gastric lesions induced by various agents .
Case Study 1: Antiviral Evaluation
In a study evaluating the antiviral efficacy of benzimidazole derivatives against EBOV, compounds were tested for their ability to inhibit viral replication in infected cell lines. Results showed that certain derivatives exhibited IC50 values significantly lower than established antiviral agents, indicating their potential as novel antiviral therapeutics .
Case Study 2: Anticancer Research
A series of benzimidazole derivatives were synthesized and tested for their anticancer properties against NSCLC cell lines. The study found that specific compounds induced cell cycle arrest and apoptosis at nanomolar concentrations, showcasing their potential as effective anticancer agents .
Data Summary Table
Mechanism of Action
The mechanism of action of 2-(6-chloro-3-pyridinyl)-1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The following table summarizes key structural analogs and their distinguishing features:
Impact of Substituents on Physicochemical Properties
Trifluoromethyl (-CF₃) vs. The electron-withdrawing nature of -CF₃ may stabilize the compound against oxidative degradation, increasing metabolic stability .
Positional Isomerism (Chloro on Pyridine) :
- The target compound’s 6-chloro-3-pyridinyl group contrasts with the 2-chloro-3-pyridinyl substituent in CAS 338411-56-4. The 6-chloro position may allow better π-stacking interactions in biological systems due to reduced steric hindrance .
Biological Activity
2-(6-Chloro-3-pyridinyl)-1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazole is a synthetic compound belonging to the benzimidazole class, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antiproliferative, antibacterial, and antifungal properties, supported by case studies and research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C17H15ClF3N3
- Molar Mass : 363.77 g/mol
- CAS Number : [117519-09-2]
This compound features a chloro-substituted pyridine ring and a trifluoromethyl group, which are significant for its biological activity.
Antiproliferative Activity
Research has indicated that benzimidazole derivatives exhibit notable antiproliferative effects against various cancer cell lines. For instance, a study demonstrated that similar compounds showed IC50 values ranging from 16.38 to over 100 μM against the MDA-MB-231 breast cancer cell line. The presence of lipophilic groups enhances membrane permeability, contributing to increased cytotoxicity .
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| 2g | 16.38 | MDA-MB-231 |
| Camptothecin | 0.41 | MDA-MB-231 |
Antibacterial Activity
The antibacterial efficacy of this compound has been evaluated against several bacterial strains. The minimal inhibitory concentration (MIC) values were determined, showing significant inhibition against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 4 |
| Methicillin-resistant Staphylococcus aureus | 4 |
| Streptococcus faecalis | 8 |
These results indicate that the compound possesses strong antibacterial properties comparable to established antibiotics .
Antifungal Activity
In addition to its antibacterial properties, the compound has shown moderate antifungal activity against common fungal strains such as Candida albicans and Aspergillus niger, with MIC values around 64 μg/mL .
The mechanism by which benzimidazole derivatives exert their biological effects often involves the induction of apoptosis in cancer cells. This is achieved through the disruption of mitochondrial membrane potential, leading to the release of pro-apoptotic factors like cytochrome c into the cytosol. Subsequent activation of caspases results in programmed cell death .
Case Studies
- Antiproliferative Study : A study involving various benzimidazole derivatives demonstrated that modifications to the phenyl ring significantly influenced antiproliferative activity. The most effective compounds were those with enhanced lipophilicity and appropriate N-substituents .
- Antibacterial Efficacy : In a comparative study, the compound was tested against multiple bacterial strains alongside standard antibiotics, showing superior performance against resistant strains like MRSA .
Q & A
Q. How can researchers optimize the synthetic route for 2-(6-chloro-3-pyridinyl)-1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazole to improve yield and purity?
Methodological Answer:
- Factorial Design : Apply statistical factorial design to systematically vary reaction parameters (e.g., solvent polarity, temperature, catalyst loading) and identify optimal conditions. For example, highlights the use of factorial design to minimize experimental runs while maximizing data quality .
- Stepwise Protocol :
- Condensation : React 6-chloro-3-pyridinylamine with 3-(trifluoromethyl)benzyl bromide in a polar aprotic solvent (e.g., DMF) under reflux.
- Cyclization : Use a catalytic amount of acetic acid to facilitate benzimidazole ring formation, as described in for analogous benzimidazole derivatives .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity.
Q. What analytical techniques are recommended for characterizing the structural integrity of this benzimidazole derivative?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm substituent positions and integration ratios. For example, validated pyrazole and benzothiazole ring conformations via NMR .
- X-ray Crystallography : Resolve crystal structures to verify stereochemistry and intermolecular interactions (e.g., π–π stacking, as in ) .
- Infrared Spectroscopy (IR) : Identify functional groups (e.g., C-F stretches at 1100–1250 cm⁻¹ for CF₃) .
- Elemental Analysis : Compare calculated vs. experimental C/H/N percentages to confirm purity (e.g., <0.3% deviation in ) .
Advanced Research Questions
Q. How can computational modeling be integrated with experimental data to elucidate the reaction mechanism of this compound's synthesis?
Methodological Answer:
- Reaction Pathway Prediction : Use quantum chemical calculations (e.g., DFT) to model transition states and intermediates. describes ICReDD’s approach, combining computational reaction path searches with experimental validation .
- Hybrid Workflow :
- In Silico Screening : Simulate potential reaction pathways using software like Gaussian or ORCA.
- Experimental Validation : Test predicted pathways under controlled conditions (e.g., solvent-free synthesis if simulations suggest high polarity sensitivity).
- Feedback Loop : Refine computational models using experimental kinetic data (e.g., activation energies from Arrhenius plots).
Q. How should researchers address discrepancies in bioactivity data across different studies involving this compound?
Methodological Answer:
- Controlled Replication : Standardize assay conditions (e.g., cell line, incubation time, solvent controls) to isolate variables. emphasizes replicating experiments under identical conditions to validate reproducibility .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets. For example, used ANOVA to resolve variability in antifungal activity across substituted benzimidazoles .
- Structural Validation : Re-characterize the compound batch-to-batch using XRD or NMR to rule out impurities (e.g., detected crystallographic variations between batches) .
Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound's pharmacological targets?
Methodological Answer:
- Analog Synthesis : Prepare derivatives with systematic substitutions (e.g., replacing Cl with F or CF₃ with CH₃) to assess electronic/steric effects. demonstrated this approach for benzimidazole antifungal agents .
- Biological Assays : Use dose-response curves (IC₅₀/EC₅₀) in enzyme inhibition or cell viability assays.
- Computational Docking : Map ligand-receptor interactions using AutoDock or Schrödinger. For example, identified π–π interactions between benzothiazole rings and target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
